methyl 4-[(E)-(2-{[(2-chlorophenyl)amino](oxo)acetyl}hydrazinylidene)methyl]benzoate
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Overview
Description
Methyl 4-(E)-(2-{[(2-chlorophenyl)aminoacetyl}hydrazinylidene)methyl]benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by its unique structure, which includes a benzoate ester linked to a hydrazinylidene moiety, further connected to a chlorophenyl group. This compound’s distinct chemical structure allows it to participate in various chemical reactions and exhibit specific biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(E)-(2-{[(2-chlorophenyl)aminoacetyl}hydrazinylidene)methyl]benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorophenylhydrazine with an appropriate acylating agent to form the hydrazide intermediate. This intermediate is then reacted with methyl 4-formylbenzoate under specific conditions to yield the final product. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(E)-(2-{[(2-chlorophenyl)aminoacetyl}hydrazinylidene)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles, often in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-(E)-(2-{[(2-chlorophenyl)aminoacetyl}hydrazinylidene)methyl]benzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as an intermediate in the synthesis of other compounds.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in studying enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 4-(E)-(2-{[(2-chlorophenyl)aminoacetyl}hydrazinylidene)methyl]benzoate involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Methyl benzoate: A simpler ester with a similar benzoate structure but lacking the hydrazinylidene and chlorophenyl groups.
Ethyl benzoate: Another ester with a similar structure but with an ethyl group instead of a methyl group.
Methyl 4-aminobenzoate: Contains an amino group instead of the hydrazinylidene moiety.
Uniqueness: Methyl 4-(E)-(2-{[(2-chlorophenyl)aminoacetyl}hydrazinylidene)methyl]benzoate is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse reactivity and biological activity. The presence of the chlorophenyl group and the hydrazinylidene moiety distinguishes it from simpler esters and provides additional sites for chemical modification and interaction with biological targets.
Properties
Molecular Formula |
C17H14ClN3O4 |
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Molecular Weight |
359.8 g/mol |
IUPAC Name |
methyl 4-[(E)-[[2-(2-chloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C17H14ClN3O4/c1-25-17(24)12-8-6-11(7-9-12)10-19-21-16(23)15(22)20-14-5-3-2-4-13(14)18/h2-10H,1H3,(H,20,22)(H,21,23)/b19-10+ |
InChI Key |
JSYQEIPSSUNZRL-VXLYETTFSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC=CC=C2Cl |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=CC=CC=C2Cl |
Origin of Product |
United States |
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